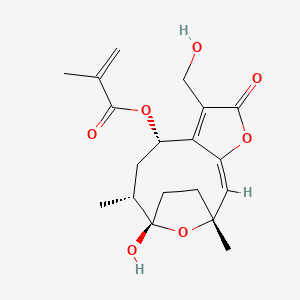

8alpha-(2-Methylacryloyloxy)hirsutinolide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H24O7 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

[(1R,2E,8S,10R,11S)-11-hydroxy-6-(hydroxymethyl)-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C19H24O7/c1-10(2)16(21)24-13-7-11(3)19(23)6-5-18(4,26-19)8-14-15(13)12(9-20)17(22)25-14/h8,11,13,20,23H,1,5-7,9H2,2-4H3/b14-8+/t11-,13+,18-,19+/m1/s1 |

InChI Key |

VSNXXZXCVFUXKD-LYUOXOCJSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H](C\2=C(C(=O)O/C2=C/[C@]3(CC[C@@]1(O3)O)C)CO)OC(=O)C(=C)C |

Canonical SMILES |

CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)O)C)CO)OC(=O)C(=C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Characterization of 8α-(2-Methylacryloyloxy)hirsutinolide from Vernonia cinerea

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Vernonia cinerea, a plant with a rich history in traditional medicine, is a prolific source of bioactive secondary metabolites, particularly sesquiterpene lactones.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of a specific hirsutinolide-type sesquiterpenoid, 8α-(2-Methylacryloyloxy)hirsutinolide, from this species.[3][4] We will explore the phytochemical landscape of V. cinerea, detail the methodologies for extraction and purification, and delve into the spectroscopic techniques required for definitive structural confirmation. Furthermore, this guide will touch upon the known biological activities of related hirsutinolide derivatives, providing context for the potential therapeutic significance of this compound and outlining future avenues for research in drug development.

Introduction: Vernonia cinerea as a Reservoir of Bioactive Sesquiterpenoids

Vernonia cinerea (L.) Less., belonging to the Asteraceae family, is a widely distributed herb in tropical and subtropical regions.[2] It has a long history of use in traditional medicine systems like Ayurveda for treating a variety of ailments, including skin diseases, fever, and inflammation.[1][2] Modern phytochemical investigations have substantiated these traditional uses, revealing a complex chemical profile rich in bioactive compounds. To date, over 92 secondary metabolites have been identified from V. cinerea, with sesquiterpene lactones being the most prominent class.[1][5]

These sesquiterpenoids, particularly those of the hirsutinolide type, are of significant interest to the scientific community due to their diverse and potent biological activities. Various studies have demonstrated the anti-inflammatory, anticancer, and antiprotozoal properties of extracts and isolated compounds from V. cinerea.[1][6] The hirsutinolide scaffold, characterized by a germacrane-type sesquiterpene lactone, has been shown to interact with key inflammatory and oncogenic signaling pathways, such as NF-κB and STAT3, making it a promising template for the development of novel therapeutics.[7][8][9][10] The discovery of novel hirsutinolide derivatives, such as 8α-(2-Methylacryloyloxy)hirsutinolide, continues to fuel interest in this plant as a source for drug discovery.[3][4]

Phytochemical Landscape of Vernonia cinerea

The chemical diversity of Vernonia cinerea is vast, encompassing several classes of secondary metabolites. A comprehensive understanding of this landscape is crucial for targeted isolation strategies.

| Compound Class | Examples Found in Vernonia cinerea | Key Biological Activities |

| Sesquiterpene Lactones | Hirsutinolides, Vernolides, Zaluzanins | Anti-inflammatory, Anticancer, Antimalarial[1][6][7][11][12] |

| Triterpenoids | Lupeol, α-amyrin, β-amyrin | Antihyperglycemic, Antiulcer[5][13] |

| Flavonoids | Luteolin, Apigenin, Quercetin | Antioxidant, Antiviral[1][14] |

| Steroids | Stigmasterol | - |

| Phenolic Acids | Gallic acid, Caffeic acid | Antioxidant[1] |

While all these compound classes contribute to the plant's overall bioactivity, the sesquiterpene lactones, and specifically the hirsutinolide derivatives, are often the focus of bioassay-guided fractionation due to their potent biological effects.

The Discovery and Isolation of 8α-(2-Methylacryloyloxy)hirsutinolide: A Methodological Workflow

The isolation of a specific, often low-abundance, compound like 8α-(2-Methylacryloyloxy)hirsutinolide from a complex plant matrix is a multi-step process requiring careful optimization of extraction and chromatographic techniques. The following protocol is a synthesized methodology based on established procedures for isolating hirsutinolide-type sesquiterpenoids from V. cinerea.

Botanical Material Collection and Preparation

-

Collection: The aerial parts (leaves, stems, and flowers) of Vernonia cinerea are collected.

-

Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

-

Preparation: The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds and then coarsely powdered.

Extraction

The choice of extraction solvent is critical and is determined by the polarity of the target compounds. Sesquiterpene lactones are typically of medium polarity, making them amenable to extraction with solvents like methanol, ethanol, or chloroform. A common approach is to start with a broad-spectrum solvent like methanol and then perform liquid-liquid partitioning to separate compounds based on polarity.

Step-by-Step Extraction Protocol:

-

Maceration: The powdered plant material is macerated in methanol at room temperature for 72 hours with occasional shaking. This process is repeated three times to ensure exhaustive extraction.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. Based on the polarity of hirsutinolide derivatives, the chloroform and ethyl acetate fractions are expected to be enriched with the target compound.[15]

Chromatographic Purification

The purification of the target compound from the enriched fraction is achieved through a series of chromatographic steps. This iterative process aims to separate the compound of interest from other structurally similar molecules.

Step-by-Step Purification Protocol:

-

Silica Gel Column Chromatography: The chloroform (or ethyl acetate) fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions showing the presence of the target compound (based on TLC analysis against a standard, if available, or by characteristic staining) are pooled and further purified on a Sephadex LH-20 column using methanol as the mobile phase. This step is effective for removing pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often achieved using preparative HPLC on a C18 reversed-phase column. A gradient of water and methanol or acetonitrile is typically used as the mobile phase. This high-resolution technique allows for the isolation of the pure compound.

Experimental Workflow for Isolation

Caption: A generalized workflow for the isolation of 8α-(2-Methylacryloyloxy)hirsutinolide from Vernonia cinerea.

Structural Elucidation

Once the pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula of the compound. For instance, a related compound, 8α-(2′Z-tigloyloxy)-hirsutinolide, gave a molecular ion at m/z 401.1724 [M + Na]+, corresponding to a molecular formula of C20H26O7.[15] This provides the first crucial piece of information for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. A combination of 1D and 2D NMR experiments is required.

-

¹H NMR: Provides information about the number of different types of protons and their chemical environments.

-

¹³C NMR: Provides information about the number of different types of carbons.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between protons and carbons, allowing for the piecing together of the molecular skeleton. For example, COSY (Correlation Spectroscopy) shows which protons are coupled to each other, while HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away.

The interpretation of these spectra, by comparing the chemical shifts and coupling constants with those of known hirsutinolide derivatives, allows for the unambiguous assignment of the structure of 8α-(2-Methylacryloyloxy)hirsutinolide.[7][11][15]

X-ray Crystallography

If the isolated compound can be crystallized, single-crystal X-ray diffraction provides the most definitive evidence for its structure and stereochemistry.[7] This technique provides a 3D model of the molecule, confirming the connectivity and the absolute configuration of all stereocenters.

Structural Elucidation Workflow

Caption: The workflow for the structural elucidation of the isolated compound.

Biological Significance and Future Directions

While specific studies on 8α-(2-Methylacryloyloxy)hirsutinolide may be limited, the biological activities of structurally similar hirsutinolide derivatives provide a strong rationale for its investigation.

Anti-inflammatory and Anticancer Activity

Many hirsutinolide derivatives isolated from V. cinerea have demonstrated potent anti-inflammatory and anticancer activities.[7][16] For example, 8α-tigloyloxyhirsutinolide-13-O-acetate has been shown to inhibit the proliferation of oral cancer cells by inhibiting STAT3 and STAT2 phosphorylation, leading to G2/M cell cycle arrest.[16][17] Other hirsutinolides inhibit nitric oxide (NO) production and NF-κB activity, both of which are key targets in inflammation and cancer.[7][18]

Potential Mechanism of Action for Hirsutinolides

Caption: Simplified diagram of potential signaling pathways modulated by hirsutinolide derivatives.

Future Research

The discovery of 8α-(2-Methylacryloyloxy)hirsutinolide opens up several avenues for future research:

-

Comprehensive Bioactivity Screening: The compound should be screened against a panel of cancer cell lines and in various anti-inflammatory assays to fully characterize its biological activity profile.

-

Mechanism of Action Studies: Detailed molecular studies are needed to identify the specific cellular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of analogues of 8α-(2-Methylacryloyloxy)hirsutinolide can help in identifying the key structural features responsible for its bioactivity, potentially leading to the development of more potent and selective drug candidates.

-

In Vivo Efficacy and Safety: Promising in vitro results should be followed up with in vivo studies in animal models to evaluate the compound's efficacy, pharmacokinetics, and safety profile.

Conclusion

Vernonia cinerea remains a valuable source of structurally diverse and biologically active sesquiterpene lactones. The systematic approach to the isolation and characterization of novel compounds like 8α-(2-Methylacryloyloxy)hirsutinolide is crucial for advancing the field of natural product-based drug discovery. The methodologies outlined in this guide provide a framework for researchers to explore the rich pharmacopeia of this plant and to unlock the therapeutic potential of its chemical constituents. The potent biological activities of related hirsutinolide derivatives strongly suggest that 8α-(2-Methylacryloyloxy)hirsutinolide is a promising candidate for further preclinical investigation.

References

-

Pratheesh Kumar, P., & Kuttan, G. (2021). Traditional Uses, Phytochemistry, and Pharmacological Activities of Vernonia cinerea (L.) Less.: An Updated Review. Molecules, 26(11), 3145. [Link]

-

Wannasetdecho, W., et al. (2020). Chemical Constituents of Vernonia cinerea (L.) Less and Their Antioxidant Activity. Journal of Food Science and Agricultural Technology, 6(1), 1-6. [Link]

-

Zhang, M., et al. (2019). Bioactive Sesquiterpene Lactones Isolated from the Whole Plants of Vernonia cinerea. Journal of Natural Products, 82(8), 2124-2131. [Link]

-

Youn, U. J., et al. (2014). Bioactive sesquiterpene lactones and other compounds isolated from Vernonia cinerea. Fitoterapia, 93, 194-200. [Link]

-

Kawakami, J. K., et al. (2012). Anti-inflammatory sesquiterpene lactones from the flower of Vernonia cinerea. Bioorganic & Medicinal Chemistry, 20(17), 5263-5270. [Link]

-

Verma, S. (2018). Phytochemical and pharmacological investigation of Vernonia cinerea: Asteraceae. The Pharma Innovation Journal, 7(6), 519-521. [Link]

-

Miklossy, G., et al. (2015). Hirsutinolide series inhibit Stat3 activity, alter GCN1, MAP1B, Hsp105, G6PD, vimentin, TrxR1, and importin α-2 expression, and induce antitumor effects against human glioma. Journal of Medicinal Chemistry, 58(19), 7734-7748. [Link]

-

Kim, D. K., et al. (2016). Chemical Constituents from the Aerial Parts of Vernonia cinerea L. and Their Anti-Inflammatory Activity. Korean Journal of Medicinal Crop Science, 24(6), 487-493. [Link]

-

Misra, T. N., et al. (1984). Chemical Constituents of Vernonia cinerea, Part I. Isolation and Spectral Studies of Triterpenes. Journal of Natural Products, 47(2), 367-370. [Link]

-

PubChem. (n.d.). 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Selected examples of sesquiterpene lactones isolated from genus Vernonia. [Link]

-

Miklossy, G., et al. (2015). Hirsutinolide Series Inhibit Stat3 Activity, Alter GCN1, MAP1B, Hsp105, G6PD, Vimentin, TrxR1, and Importin α-2 Expression, and Induce Antitumor Effects Against Human Glioma. Journal of Medicinal Chemistry, 58(19), 7734-48. [Link]

-

Miklossy, G., et al. (2015). Hirsutinolide Series Inhibit Stat3 Activity, Alter GCN1, MAP1B, Hsp105, G6PD, Vimentin, TrxR1, and Importin α-2 Expression, and Induce Antitumor Effects against Human Glioma. *Mayo Clinic - Pure. [Link]

-

Semantic Scholar. (n.d.). Antimalarial activity of sesquiterpene lactones from Vernonia cinerea. [Link]

-

ResearchGate. (2014). Sesquiterpenoids from Vernonia cinerea. [Link]

-

Fmeainfocentre. (n.d.). This compound. [Link]

-

Chaotham, C., et al. (2018). Anti-proliferative effect of 8α-tigloyloxyhirsutinolide-13-O-acetate (8αTGH) isolated from Vernonia cinerea on oral squamous cell carcinoma through inhibition of STAT3 and STAT2 phosphorylation. Phytomedicine, 51, 142-151. [Link]

-

Kuo, Y. H., et al. (2018). New Hirsutinolide-Type Sesquiterpenoids from Vernonia cinerea Inhibit Nitric Oxide Production in LPS-Stimulated RAW264.7 Cells. Planta Medica, 84(12-13), 929-936. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

ResearchGate. (n.d.). Structure of hirsutinolide compounds 7, 10, 11, and 22. [Link]

-

Chaotham, C., et al. (2018). Anti-proliferative effect of 8α-tigloyloxyhirsutinolide-13-O-acetate (8αTGH) isolated from Vernonia cinerea on oral squamous cell carcinoma through inhibition of STAT3 and STAT2 phosphorylation. *ResearchGate. [Link]

Sources

- 1. Traditional Uses, Phytochemistry, and Pharmacological Activities of Vernonia cinerea (L.) Less.: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. 8α-(2-Methylacryloyloxy)hirsutinolide | 188293-70-1 [chemicalbook.com]

- 4. This compound | Fmeainfocentre [fmeainfocentre.com]

- 5. researchgate.net [researchgate.net]

- 6. Antimalarial activity of sesquiterpene lactones from Vernonia cinerea. | Semantic Scholar [semanticscholar.org]

- 7. Anti-inflammatory sesquiterpene lactones from the flower of Vernonia cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hirsutinolide series inhibit Stat3 activity, alter GCN1, MAP1B, Hsp105, G6PD, vimentin, TrxR1, and importin α-2 expression, and induce antitumor effects against human glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hirsutinolide Series Inhibit Stat3 Activity, Alter GCN1, MAP1B, Hsp105, G6PD, Vimentin, TrxR1, and Importin α-2 Expression, and Induce Antitumor Effects against Human Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 11. Bioactive Sesquiterpene Lactones Isolated from the Whole Plants of Vernonia cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rs.mfu.ac.th [rs.mfu.ac.th]

- 14. medicinalcrop.org [medicinalcrop.org]

- 15. Bioactive sesquiterpene lactones and other compounds isolated from Vernonia cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-proliferative effect of 8α-tigloyloxyhirsutinolide-13-O-acetate (8αTGH) isolated from Vernonia cinerea on oral squamous cell carcinoma through inhibition of STAT3 and STAT2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of 8α-(2-Methylacryloyloxy)hirsutinolide

A Senior Application Scientist's Perspective on the Putative Pathway and its Scientific Elucidation

Audience: Researchers, scientists, and drug development professionals.

Abstract

Hirsutinolides are a class of sesquiterpenoid lactones (STLs) predominantly found in plants of the Vernonia genus, within the Asteraceae family. These compounds, including 8α-(2-Methylacryloyloxy)hirsutinolide, exhibit significant biological activities, notably the inhibition of key signaling pathways such as STAT3, making them attractive scaffolds for drug development.[1][2] Despite this interest, the complete biosynthetic pathway remains to be fully elucidated in the native producer, Vernonia cinerea. This guide synthesizes the current state of knowledge on general sesquiterpenoid lactone biosynthesis and leverages key enzymatic discoveries in related species to propose a robust, putative pathway for 8α-(2-Methylacryloyloxy)hirsutinolide. We will detail the formation of the core carbon skeleton, the critical stereospecific hydroxylation event that defines the hirsutinolide structure, and the final acylation step. Furthermore, this guide provides detailed experimental protocols for researchers aiming to identify the specific, yet-undiscovered enzymes in V. cinerea and validate this proposed pathway, thereby bridging the gap between phytochemical observation and biosynthetic reality.

Part 1: The Universal Precursors and Formation of the Germacranolide Skeleton

The biosynthesis of all sesquiterpenoid lactones begins with the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are synthesized via the cytosolic mevalonate (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[3]

-

Farnesyl Pyrophosphate (FPP) Synthesis: Through the action of FPP synthase (FPPS), two molecules of IPP are sequentially condensed with one molecule of DMAPP to form the C15 precursor, farnesyl pyrophosphate (FPP). This is the committed precursor for all sesquiterpenoids.

-

Cyclization to (+)-Germacrene A: The first major point of diversification is the cyclization of the linear FPP molecule. In the biosynthesis of most germacranolide-derived STLs, this is catalyzed by a Germacrene A Synthase (GAS) , a type of terpene synthase (TPS), to produce (+)-germacrene A.[4]

-

Oxidation to Germacrene A Acid (GAA): The germacrene A hydrocarbon backbone undergoes a three-step oxidation at the C12 methyl group. This process is catalyzed by a single multifunctional cytochrome P450 monooxygenase, Germacrene A Oxidase (GAO) . GAO sequentially oxidizes germacrene A to germacrene A alcohol, then to germacrene A aldehyde, and finally to germacrene A acid (GAA).[3][4] GAA is a critical branch-point intermediate for the biosynthesis of a vast array of STLs.[5]

Part 2: The Defining Step: 8α-Hydroxylation and Lactonization to the Hirsutinolide Core

The structural identity of a sesquiterpenoid lactone is determined by the regio- and stereospecific hydroxylation of the Germacrene A Acid (GAA) precursor, which is followed by lactonization. For the hirsutinolide series, the defining feature is an oxygen function at the C8 position with an alpha (α) stereochemistry.

While the specific enzyme from Vernonia cinerea has not been characterized, a landmark study in a related Asteraceae species, Inula hupehensis, provides a powerful enzymatic template for this critical transformation. Researchers identified a cytochrome P450, CYP71BL6 , that catalyzes the hydroxylation of GAA at the C8 position.[1][6]

Crucially, this enzyme was found to be non-stereoselective, producing both 8α-hydroxy-GAA and 8β-hydroxy-GAA. The study demonstrated that the 8α-hydroxy-GAA intermediate spontaneously undergoes lactonization between the newly installed hydroxyl group and the C12 carboxyl group to form a C12,8α-sesquiterpenoid lactone (a hirsutinolide-type core structure named inunolide).[1][6] In contrast, the 8β-hydroxy-GAA product was stable and did not lactonize under the same conditions.[6]

This discovery provides the mechanistic basis for the formation of the hirsutinolide skeleton. The proposed pathway posits the existence of a homologous CYP71BL-family enzyme in Vernonia cinerea that performs this vital 8α-hydroxylation of GAA.

Caption: Putative pathway for the formation of the core hirsutinolide skeleton.

Part 3: Final Tailoring: The Putative Acylation Step

The final step in the biosynthesis of the target molecule is the esterification of the 8α-hydroxyl group with 2-methylacrylic acid (or a derivative thereof, like 2-methylacryloyl-CoA). This reaction is catalyzed by an acyltransferase .

To date, the specific acyltransferase responsible for this reaction in V. cinerea has not been identified or characterized. Plant acyltransferases, particularly those involved in secondary metabolism, often belong to the BAHD (BEAT, AHCT, HCBT, DAT) superfamily. It is highly probable that a member of this enzyme family is responsible for the final acylation.

While the native enzyme is unknown, the feasibility of such a reaction has been demonstrated through biocatalysis. Studies have successfully used lipases, such as Lipase B from Candida antarctica (CAL-B), to perform regioselective O-acylation on the hydroxyl groups of various sesquiterpenoid lactones.[7][8] This serves as a proof-of-concept for the chemical transformation and provides a powerful tool for the semi-synthesis of novel hirsutinolide derivatives.

The complete proposed pathway is summarized below.

Caption: Overall putative biosynthesis of 8α-(2-Methylacryloyloxy)hirsutinolide.

Part 4: Experimental Workflows for Pathway Elucidation

Validating the proposed pathway requires the identification and functional characterization of the key unknown enzymes from Vernonia cinerea. The following protocols outline a robust, field-proven strategy.

Protocol 1: Identification of Candidate Genes via Transcriptome Analysis

This protocol describes the workflow for identifying candidate genes for GAS, GAO, the 8α-hydroxylase, and the acyltransferase from V. cinerea.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hirsutinolide series inhibit Stat3 activity, alter GCN1, MAP1B, Hsp105, G6PD, vimentin, TrxR1, and importin α-2 expression, and induce antitumor effects against human glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a non-stereoselective cytochrome P450 catalyzing either 8α- or 8β-hydroxylation of germacrene A acid from the Chinese medicinal plant, Inula hupehensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biocatalytic Regioselective O-acylation of Sesquiterpene Lactones from Chicory: A Pathway to Novel Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of 8α-(2-Methylacryloyloxy)hirsutinolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8α-(2-Methylacryloyloxy)hirsutinolide is a naturally occurring sesquiterpene lactone, a class of compounds renowned for their diverse and potent biological activities.[1] Isolated from plants of the Vernonia genus, particularly Vernonia cinerea, this molecule belongs to the hirsutinolide subgroup, characterized by a complex, highly oxygenated tricyclic core.[2][3] An in-depth understanding of its intricate three-dimensional structure and stereochemistry is paramount for elucidating its mechanism of action, designing structure-activity relationship (SAR) studies, and unlocking its full therapeutic potential. This guide provides a comprehensive technical overview of the structural and stereochemical features of 8α-(2-Methylacryloyloxy)hirsutinolide, grounded in established spectroscopic and analytical methodologies.

Planar Structure and Core Skeleton

The foundational structure of 8α-(2-Methylacryloyloxy)hirsutinolide is a C15 sesquiterpenoid core, biosynthetically derived from farnesyl pyrophosphate. Spectroscopic analysis, primarily through 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), has been instrumental in piecing together its planar structure.

1.1. The Hirsutinolide Core:

The hirsutinolide skeleton is a complex tricyclic system. Analysis of closely related hirsutinolide derivatives reveals a characteristic fusion of a ten-membered carbocycle with a γ-lactone ring.[4] The core structure is further defined by an ether linkage, forming an additional ring system.

1.2. Key Functional Groups:

The structure of 8α-(2-Methylacryloyloxy)hirsutinolide is adorned with several key functional groups that are critical to its chemical properties and biological activity:

-

α-Methylene-γ-lactone: This reactive moiety is a hallmark of many bioactive sesquiterpene lactones and is a key electrophilic center.

-

Ester Side Chain at C8: The titular 8α-(2-Methylacryloyloxy) group is a significant feature, contributing to the molecule's lipophilicity and potential interactions with biological targets.

-

Hydroxyl Groups: The presence and location of hydroxyl groups influence the molecule's polarity and hydrogen bonding capabilities.

-

Epoxide or Ether Linkages: These are common features in hirsutinolides, contributing to the rigidity and conformational preferences of the polycyclic system.

1.3. Mass Spectrometry Fragmentation Analysis:

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of the molecule. Tandem MS (MS/MS) experiments on hirsutinolide-type sesquiterpenes have established characteristic fragmentation patterns. A primary fragmentation pathway often involves the neutral loss of the C8-ester side chain, followed by subsequent losses of water and other small molecules from the core structure, providing valuable structural clues.

Unraveling the Complex Stereochemistry

The biological activity of sesquiterpene lactones is exquisitely dependent on their three-dimensional arrangement.[5] 8α-(2-Methylacryloyloxy)hirsutinolide possesses multiple stereocenters, leading to a complex stereochemical landscape that must be rigorously defined. The IUPAC name for the closely related 8α-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate, [(1R,2E,8S,10R,11S)-6-(acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate, provides a definitive framework for the absolute configuration of the hirsutinolide core.[6]

2.1. Relative Stereochemistry Determination using NMR Spectroscopy:

Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are the cornerstones for determining the relative stereochemistry of the hirsutinolide core.[3][7] These experiments detect through-space correlations between protons that are in close proximity, typically within 5 Å.[8]

Experimental Protocol: 2D NOESY/ROESY for Relative Stereochemistry

-

Sample Preparation: A purified sample of the hirsutinolide derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration suitable for 2D NMR analysis (typically 1-10 mg in 0.5 mL).

-

Data Acquisition: 2D NOESY or ROESY spectra are acquired on a high-field NMR spectrometer (≥500 MHz). The choice between NOESY and ROESY depends on the molecular weight of the compound; for medium-sized molecules where the NOE may be close to zero, ROESY is often preferred.[9] A series of mixing times should be tested to optimize the NOE/ROE buildup.

-

Data Processing and Analysis: The acquired data is processed using appropriate software. Cross-peaks in the 2D spectrum indicate spatial proximity between the corresponding protons. By systematically analyzing these correlations, a 3D model of the molecule's conformation in solution can be constructed, revealing the relative orientations of substituents and the fusion of the ring systems.

Key NOESY/ROESY correlations in the hirsutinolide skeleton would be expected between protons on adjacent stereocenters, allowing for the assignment of their relative orientations (e.g., cis or trans). For instance, a strong NOE between a methyl group proton and a proton on the main ring would indicate they are on the same face of the molecule.

2.2. Determination of Absolute Stereochemistry:

While NMR can elucidate the relative arrangement of atoms, determining the absolute configuration requires chiroptical methods or X-ray crystallography.

2.2.1. X-ray Crystallography:

The unambiguous determination of the absolute stereochemistry of a chiral molecule is most reliably achieved through single-crystal X-ray diffraction.[10] This technique provides a precise three-dimensional map of the electron density in the crystalline state. If a suitable single crystal of 8α-(2-Methylacryloyloxy)hirsutinolide or a derivative can be obtained, the resulting crystallographic data will definitively establish the absolute configuration of all stereocenters.

Workflow: Single-Crystal X-ray Crystallography

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. acdlabs.com [acdlabs.com]

- 4. Antimalarial activity of sesquiterpene lactones from Vernonia cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate | C21H26O8 | CID 70686496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 8α-(2-Methylacryloyloxy)hirsutinolide: A Potent STAT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

8α-(2-Methylacryloyloxy)hirsutinolide is a naturally occurring sesquiterpenoid lactone that has garnered significant interest within the scientific community for its potent biological activities.[1][2][3] Isolated from the medicinal plant Vernonia cinerea, this compound has emerged as a promising candidate in the field of oncology due to its targeted inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4][5][6] Constitutive activation of STAT3 is a hallmark of numerous human cancers, playing a pivotal role in tumor cell proliferation, survival, and migration. This guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols associated with 8α-(2-Methylacryloyloxy)hirsutinolide, offering a valuable resource for researchers investigating novel anticancer therapeutics.

Chemical Identity and Physicochemical Properties

Chemical Structure and Identifiers

The unique chemical architecture of 8α-(2-Methylacryloyloxy)hirsutinolide, a complex sesquiterpenoid, is central to its biological function.

| Identifier | Value | Source |

| CAS Number | 188293-70-1 | [7][8][9] |

| Molecular Formula | C₁₉H₂₄O₇ | [7][9] |

| Molecular Weight | 364.39 g/mol | [7][9] |

| Synonyms | 8alpha-(2-Methylacryloyloxy)hirsutinolide, 2-Methyl-2-propenoic acid (4S,6R,7S,10R)-2,4,5,6,7,8,9,10-octahydro-7-hydroxy-3-(hydroxymethyl)-6,10-dimethyl-2-oxo-7,10-epoxy(11E)-cyclodeca[b]furan-4-yl ester | [9] |

Physicochemical Data

Precise experimental data for some physicochemical properties of 8α-(2-Methylacryloyloxy)hirsutinolide are not extensively reported in the literature. The following table includes predicted values from computational models.

| Property | Value | Notes | Source |

| Boiling Point | 583.7 ± 50.0 °C | Predicted | [8][9] |

| Density | 1.32 ± 0.1 g/cm³ | Predicted | [7][8][9] |

| pKa | 12.51 ± 0.70 | Predicted | [8][9] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | General recommendation for similar compounds | [7] |

Biological Activity and Mechanism of Action

The primary mechanism through which 8α-(2-Methylacryloyloxy)hirsutinolide exerts its anticancer effects is the direct inhibition of STAT3.[4][5][6] This targeted action disrupts the downstream signaling cascades that promote tumorigenesis.

Inhibition of STAT3 Phosphorylation

STAT3 activation is contingent upon its phosphorylation at the Tyr705 residue. 8α-(2-Methylacryloyloxy)hirsutinolide and its analogs have been demonstrated to inhibit this critical phosphorylation event.[10][11] This inhibition prevents the homodimerization of STAT3, its translocation to the nucleus, and subsequent binding to DNA, thereby downregulating the expression of STAT3 target genes involved in cell proliferation and survival.[4]

Downstream Effects of STAT3 Inhibition

The inhibition of STAT3 signaling by 8α-(2-Methylacryloyloxy)hirsutinolide leads to a cascade of antitumor activities, including:

-

Induction of Apoptosis: By suppressing the expression of anti-apoptotic proteins, the compound promotes programmed cell death in cancer cells.

-

Cell Cycle Arrest: Hirsutinolide derivatives have been shown to induce G2/M cell cycle arrest, thereby halting the proliferation of cancer cells.[10][12]

-

Anti-proliferative Effects: The compound effectively curtails the growth of various cancer cell lines, particularly those with constitutively active STAT3.[10][11][12]

The following diagram illustrates the proposed mechanism of action:

Caption: Mechanism of STAT3 Inhibition by 8α-(2-Methylacryloyloxy)hirsutinolide.

Isolation and Purification

8α-(2-Methylacryloyloxy)hirsutinolide is naturally sourced from the plant Vernonia cinerea. The isolation process typically involves solvent extraction followed by chromatographic separation.

General Isolation Workflow

Caption: General workflow for the isolation of 8α-(2-Methylacryloyloxy)hirsutinolide.

Representative Isolation Protocol

-

Extraction: The dried and powdered whole plant material of Vernonia cinerea is extracted with a polar solvent such as methanol or 85% ethanol under reflux.[13] The resulting extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate.[13] The fractions containing the target compound are identified by thin-layer chromatography (TLC).

-

Column Chromatography: The dichloromethane-soluble fraction is subjected to silica gel column chromatography.[13] The column is eluted with a gradient of petroleum ether-ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing 8α-(2-Methylacryloyloxy)hirsutinolide.

-

Final Purification: The enriched fractions are further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Experimental Protocols

The following protocols provide a framework for investigating the biological activity of 8α-(2-Methylacryloyloxy)hirsutinolide.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., those with known STAT3 activation) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of 8α-(2-Methylacryloyloxy)hirsutinolide for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC₅₀ value.

Western Blot Analysis of STAT3 Phosphorylation

This protocol is designed to specifically measure the inhibition of STAT3 phosphorylation at Tyr705.[1][4][14]

-

Cell Treatment and Lysis: Treat cancer cells with 8α-(2-Methylacryloyloxy)hirsutinolide for the desired time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705). In a separate blot or after stripping, probe for total STAT3 as a loading control. An antibody against a housekeeping protein like β-actin or GAPDH should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3. A decrease in this ratio in the treated samples compared to the control indicates inhibition.

Synthesis

To date, a total synthesis of 8α-(2-Methylacryloyloxy)hirsutinolide has not been reported in the scientific literature. Research has primarily focused on its isolation from natural sources and the synthesis of related, but structurally distinct, hirsutinolide analogs.

Conclusion

8α-(2-Methylacryloyloxy)hirsutinolide represents a compelling natural product with significant potential for development as an anticancer agent. Its well-defined mechanism of action, centered on the inhibition of the STAT3 signaling pathway, provides a strong rationale for its further investigation. This technical guide offers a foundational resource for researchers aiming to explore the therapeutic promise of this potent sesquiterpenoid. Future studies focusing on its total synthesis, optimization of its structure-activity relationship, and preclinical in vivo evaluation are warranted to advance its journey from a promising natural compound to a potential clinical candidate.

References

-

Bio-protocol. (2011). Western Blot for Detecting Phosphorylated STAT3. Available at: [Link]

-

Hirsutinolide series inhibit Stat3 activity, alter GCN1, MAP1B, Hsp105, G6PD, vimentin, TrxR1, and importin α-2 expression, and induce antitumor effects against human glioma. (2015). Journal of Medicinal Chemistry. Available at: [Link]

-

PubMed. (2015). Hirsutinolide Series Inhibit Stat3 Activity, Alter GCN1, MAP1B, Hsp105, G6PD, Vimentin, TrxR1, and Importin α-2 Expression, and Induce Antitumor Effects Against Human Glioma. Available at: [Link]

-

PubMed. (2018). Anti-proliferative effect of 8α-tigloyloxyhirsutinolide-13-O-acetate (8αTGH) isolated from Vernonia cinerea on oral squamous cell carcinoma through inhibition of STAT3 and STAT2 phosphorylation. Available at: [Link]

-

PubMed Central. (n.d.). Bioassay-guided isolation of hepatoprotective lignans from Vernonia cinerea: DeepSAT-driven structural elucidation and predictive mechanistic insights against drug-induced liver injury. Available at: [Link]

-

PubMed. (2014). Bioactive sesquiterpene lactones and other compounds isolated from Vernonia cinerea. Available at: [Link]

-

ResearchGate. (2015). Hirsutinolide Series Inhibit Stat3 Activity, Alter GCN1, MAP1B, Hsp105, G6PD, Vimentin, TrxR1, and Importin α-2 Expression, and Induce Antitumor Effects against Human Glioma | Request PDF. Available at: [Link]

-

Fmeainfocentre. (n.d.). This compound. Available at: [Link]

-

ResearchGate. (2018). Anti-proliferative effect of 8α-tigloyloxyhirsutinolide-13-O-acetate (8αTGH) isolated from Vernonia cinerea on oral squamous cell carcinoma through inhibition of STAT3 and STAT2 phosphorylation. Available at: [Link]

-

Food Research. (2024). Bioprospecting of Vernonia cinerea for nutraceutical and homemade first aid remedies: a review update. Available at: [Link]

-

Traxal Technologies. (n.d.). This compound. Available at: [Link]

-

ACS Publications. (2016). Strategies and Approaches of Targeting STAT3 for Cancer Treatment. Available at: [Link]

Sources

- 1. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 2. This compound 13-O-acetate | C21H26O8 | CID 70686496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. traxtal.com [traxtal.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Catalytic, asymmetric transannular aldolizations: total synthesis of (+)-hirsutene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | TargetMol [targetmol.com]

- 8. 8α-(2-Methylacryloyloxy)hirsutinolide CAS#: 188293-70-1 [chemicalbook.com]

- 9. 8α-(2-Methylacryloyloxy)hirsutinolide | 188293-70-1 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

An In-Depth Technical Guide to the Spectroscopic Data of 8α-(2-Methylacryloyloxy)hirsutinolide

Introduction: Elucidating the Molecular Architecture of a Bioactive Sesquiterpene Lactone

8α-(2-Methylacryloyloxy)hirsutinolide is a sesquiterpene lactone belonging to the hirsutinolide subclass, a group of natural products predominantly found in plants of the Vernonia genus (Asteraceae family). These compounds are of significant interest to researchers in drug discovery and natural product chemistry due to their diverse biological activities. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships and for their potential development as therapeutic agents.

This technical guide provides a comprehensive overview of the spectroscopic data of 8α-(2-Methylacryloyloxy)hirsutinolide, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the convergence of data from these orthogonal techniques provides a high degree of confidence in the assigned chemical structure. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic properties of this compound for identification, characterization, and further research endeavors.

Molecular Structure and Spectroscopic Correlation Overview

The fundamental framework for interpreting the spectroscopic data is the molecular structure of 8α-(2-Methylacryloyloxy)hirsutinolide. The following diagram illustrates the core hirsutinolide skeleton and the attached 2-methylacryloyloxy group at the C-8 position.

Caption: Skeletal structure of 8α-(2-Methylacryloyloxy)hirsutinolide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 8α-(2-Methylacryloyloxy)hirsutinolide in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). The choice of solvent is critical as it can influence chemical shifts; consistency is key for comparative analysis.

-

Instrumentation: Acquire NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire spectra with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire proton-decoupled spectra with a spectral width of approximately 220 ppm. Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) is recommended to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: Acquire COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra using standard pulse programs. Optimize acquisition and processing parameters to resolve cross-peaks effectively.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. Based on data from closely related hirsutinolides, the following are the expected chemical shifts for the 2-methylacryloyloxy moiety.[1]

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (DEPT) |

| C=O (Ester) | ~165.8 | C |

| C (α to C=O) | ~135.9 | C |

| =CH₂ (β to C=O) | ~127.1 | CH₂ |

| CH₃ | ~18.1 | CH₃ |

Note: The complete ¹³C NMR data for the entire hirsutinolide skeleton requires access to the full text of phytochemical analysis publications.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the closely related compound, 8α-Methacryloyloxy-10α-hydroxy-13-methoxy-hirsutinolide, the proton signals for the methacryloyloxy group are well-defined.[1] The integration of these signals corresponds to the number of protons.

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| =CH₂ (vinyl) | ~6.1 & ~5.6 | m | |

| CH₃ (vinyl) | ~1.9 | s |

Note: The complete ¹H NMR data for the entire hirsutinolide skeleton requires access to the full text of phytochemical analysis publications.

2D NMR Correlations: Assembling the Molecular Puzzle

Caption: Workflow for NMR-based structure elucidation.

-

COSY: Reveals proton-proton coupling networks, allowing for the tracing of adjacent proton systems within the hirsutinolide rings and the side chain.

-

HSQC: Correlates each proton signal with its directly attached carbon, providing a powerful tool for assigning carbon resonances.

-

HMBC: Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different spin systems and for identifying quaternary carbons. For instance, an HMBC correlation from the proton at C-8 to the ester carbonyl carbon would confirm the location of the 2-methylacryloyloxy group.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, or as a KBr pellet. For solutions, a suitable IR-transparent solvent is required.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is usually presented as a plot of transmittance versus wavenumber (cm⁻¹).

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 | O-H (if hydroxyl present) | Stretching |

| ~1760 | C=O (γ-lactone) | Stretching |

| ~1715 | C=O (α,β-unsaturated ester) | Stretching |

| ~1640 | C=C (alkene) | Stretching |

| ~1250 & ~1150 | C-O (ester and lactone) | Stretching |

The presence of strong absorption bands in the carbonyl region (~1700-1780 cm⁻¹) is a hallmark of sesquiterpene lactones. The exact positions of these bands can provide clues about ring strain and conjugation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatography (LC) system.

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique for this class of compounds, often yielding protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.

-

Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to accurately determine the m/z values.

-

Tandem MS (MS/MS): To induce fragmentation, the precursor ion of interest is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing valuable structural information.

Mass Spectral Data and Fragmentation Analysis

Studies on the ESI-MS of hirsutinolides have revealed characteristic fragmentation patterns.[2] Hirsutinolide skeletons often show a low abundance of the quasi-molecular ion [M+H]⁺ and a more prominent in-source water loss ion [M+H-H₂O]⁺.

For 8α-(2-Methylacryloyloxy)hirsutinolide (Molecular Formula: C₁₉H₂₄O₇, Molecular Weight: 364.39 g/mol ), the following ions would be expected in the ESI-MS spectrum:

-

[M+H]⁺: m/z 365.15

-

[M+Na]⁺: m/z 387.13

-

[M+H-H₂O]⁺: m/z 347.14

Tandem MS (MS/MS) of the precursor ion would likely show characteristic losses of the side chain and fragmentations within the hirsutinolide core. The loss of the methacrylic acid side chain (86 Da) is a probable fragmentation pathway.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis of 8α-(2-Methylacryloyloxy)hirsutinolide, integrating NMR, IR, and MS data, provides a robust and unambiguous structural elucidation. The ¹H and ¹³C NMR data, supported by 2D correlation experiments, allow for the complete assignment of the proton and carbon skeletons. IR spectroscopy confirms the presence of key functional groups, particularly the characteristic lactone and ester carbonyls. High-resolution mass spectrometry validates the elemental composition and, through fragmentation analysis, offers further corroboration of the molecular structure. This detailed spectroscopic guide serves as a valuable resource for the identification and characterization of this and related hirsutinolide-type sesquiterpene lactones, facilitating future research into their chemical and biological properties.

References

-

da Silva, G. D. F., et al. (2020). ESI-QTof-MS characterization of hirsutinolide and glaucolide sesquiterpene lactones: Fragmentation mechanisms and differentiation based on Na+/H+ adducts interactions in complex mixture. Journal of Mass Spectrometry, 55(1), e4433. [Link]

-

Kouam, S. F., et al. (2021). LC-ToF-ESI-MS Patterns of Hirsutinolide-like Sesquiterpenoids Present in the Elephantopus mollis Kunth Extract and Chemophenetic Significance of Its Chemical Constituents. Molecules, 26(16), 4877. [Link]

- Abdel-Sattar, E., Mossa, J. S., & El-Askary, H. I. (2000). Hirsutinolides from Vernonia cinerascens. Pharmazie, 55(2), 144-145.

- Jakupovic, J., Banerjee, S., Castro, V., Bohlmann, F., Schuster, A., Msonthi, J. D., & Keeley, S. (1986). Hirsutinolides, glaucolides and other sesquiterpene lactones from Vernonia species. Phytochemistry, 25(6), 1359-1373.

- Kos, O., et al. (2005). Ent-kaurane glycosides and sesquiterpene lactones of the hirsutinolide type from Vernonia triflosculosa. Phytochemistry, 66(5), 596-603.

-

ResearchGate. (n.d.). (PDF) Hirsutinolides, from Vernonia cinerascens. Retrieved from [Link] (Note: This source contains the German snippet referencing key NMR data).

Sources

An In-Depth Technical Guide to 8α-(2-Methylacryloyloxy)hirsutinolide: From Natural Isolation to Therapeutic Potential

Introduction

8α-(2-Methylacryloyloxy)hirsutinolide is a naturally occurring sesquiterpene lactone belonging to the hirsutinolide series. Found in the plant Vernonia cinerea, this compound has garnered significant interest within the scientific community for its potent biological activities, particularly its anticancer and anti-inflammatory properties. This guide provides a comprehensive technical overview of the research surrounding 8α-(2-Methylacryloyloxy)hirsutinolide, designed for researchers, scientists, and drug development professionals. We will delve into its isolation, structural elucidation, and biological activities, with a focus on the underlying mechanisms of action and detailed experimental methodologies.

Natural Source and Isolation

The primary natural source of 8α-(2-Methylacryloyloxy)hirsutinolide is the plant Vernonia cinerea, a member of the Asteraceae family.[1][2] This plant has a history of use in traditional medicine for various ailments. The isolation of hirsutinolide-type sesquiterpenoids from Vernonia cinerea involves a multi-step process of extraction and chromatographic separation.

Experimental Protocol: Isolation from Vernonia cinerea

The following protocol is a representative method for the isolation of hirsutinolide derivatives from Vernonia cinerea, based on established phytochemical procedures.

-

Plant Material Collection and Preparation:

-

Collect fresh aerial parts (leaves and stems) of Vernonia cinerea.

-

Air-dry the plant material in the shade and then grind it into a coarse powder.

-

-

Extraction:

-

Macerate the powdered plant material with methanol (MeOH) at room temperature for an extended period (e.g., 3-5 days), with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude MeOH extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

-

The hirsutinolide derivatives are typically enriched in the chloroform fraction.[1]

-

-

Chromatographic Purification:

-

Subject the dried chloroform fraction to column chromatography over silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

Further purify the combined fractions using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to isolate pure 8α-(2-Methylacryloyloxy)hirsutinolide.

-

Caption: Isolation workflow for 8α-(2-Methylacryloyloxy)hirsutinolide.

Structural Elucidation

The definitive structure of 8α-(2-Methylacryloyloxy)hirsutinolide is determined through a combination of modern spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and overall architecture.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular formula of the compound by providing a highly accurate mass measurement. The fragmentation pattern observed in the MS/MS spectrum can offer clues about the different functional groups present in the molecule. Hirsutinolide skeletons often show a characteristic in-source loss of a water molecule in ESI-MS.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule. Coupling constants (J-values) help to establish the connectivity between adjacent protons and their relative stereochemistry.

-

¹³C NMR: Reveals the number of carbon atoms and their hybridization state (sp³, sp², sp).

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete structure.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing the spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting the different spin systems and elucidating the overall carbon skeleton.

-

-

The combination of these spectroscopic data allows for the unambiguous assignment of the structure of 8α-(2-Methylacryloyloxy)hirsutinolide.

Biological Activities and Mechanisms of Action

8α-(2-Methylacryloyloxy)hirsutinolide has demonstrated significant potential in two key therapeutic areas: oncology and inflammation.

Anticancer Activity

The anticancer properties of hirsutinolide derivatives are a major focus of research. These compounds have been shown to inhibit the growth of various cancer cell lines.

Mechanism of Action: STAT3 Inhibition

A key mechanism underlying the anticancer effects of 8α-(2-Methylacryloyloxy)hirsutinolide and related compounds is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][4] STAT3 is a transcription factor that is often constitutively activated in many types of cancer, where it promotes cell proliferation, survival, and angiogenesis.

Under normal physiological conditions, STAT3 is activated by phosphorylation at tyrosine 705 (Y705) in response to cytokine and growth factor signaling.[5] This phosphorylation leads to dimerization, nuclear translocation, and DNA binding, resulting in the transcription of target genes involved in tumorigenesis. Hirsutinolides have been shown to directly bind to STAT3, inhibiting its activity.[4] This disruption of the STAT3 signaling cascade leads to the downregulation of its target genes, ultimately resulting in the inhibition of cancer cell growth and survival.

Caption: Inhibition of the STAT3 signaling pathway.

Quantitative Data: Cytotoxicity

| Cancer Cell Line | IC₅₀ (µM) | Reference |

| U251MG (Glioblastoma) | Predominantly Inhibited | [1] |

| MDA-MB-231 (Breast Cancer) | Not specified as predominant | [1] |

| COLO 205 (Colorectal Cancer) | < 1.5 | [6] |

Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells in vitro.[7][8][9][10]

-

Cell Seeding:

-

Seed cancer cells (e.g., U251MG, MDA-MB-231) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 8α-(2-Methylacryloyloxy)hirsutinolide in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Anti-inflammatory Activity

Sesquiterpene lactones are well-known for their anti-inflammatory properties, and 8α-(2-Methylacryloyloxy)hirsutinolide is no exception.[11][12][13] The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key inflammatory pathways.

Mechanism of Action: Modulation of Inflammatory Mediators

The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is crucial for their anti-inflammatory activity.[11] This functional group can react with nucleophilic sites on proteins, such as cysteine residues in key inflammatory signaling molecules. One of the primary targets is the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a master regulator of the inflammatory response. By inhibiting NF-κB, sesquiterpene lactones can suppress the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Seeding:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

-

Compound Pre-treatment:

-

Pre-treat the cells with various concentrations of 8α-(2-Methylacryloyloxy)hirsutinolide for 1-2 hours.

-

-

LPS Stimulation:

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a control group without LPS stimulation.

-

-

Incubation:

-

Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant from each well.

-

Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubate at room temperature for 10-15 minutes to allow for color development. The nitrite concentration is proportional to the intensity of the resulting azo dye.

-

-

Absorbance Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in each sample and determine the percentage of inhibition of NO production by the test compound.

-

Drug Development Perspectives

The potent and targeted biological activities of 8α-(2-Methylacryloyloxy)hirsutinolide make it an attractive lead compound for drug development. Its ability to inhibit STAT3, a transcription factor implicated in a wide range of cancers, suggests its potential as a broad-spectrum anticancer agent. Furthermore, its anti-inflammatory properties could be harnessed for the treatment of various inflammatory disorders.

However, challenges remain in translating this natural product into a clinical candidate. These include:

-

Total Synthesis: An efficient and scalable total synthesis of 8α-(2-Methylacryloyloxy)hirsutinolide would be crucial for producing sufficient quantities for preclinical and clinical studies and for the generation of analogs with improved pharmacological properties.

-

Pharmacokinetics and Bioavailability: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound needs to be thoroughly investigated to assess its drug-like properties.

-

Toxicity: In vivo toxicity studies are necessary to determine the safety profile of the compound.

Future research should focus on addressing these challenges to fully realize the therapeutic potential of 8α-(2-Methylacryloyloxy)hirsutinolide and its derivatives.

Conclusion

8α-(2-Methylacryloyloxy)hirsutinolide is a promising natural product with well-defined anticancer and anti-inflammatory activities. Its mechanism of action, particularly the inhibition of the STAT3 signaling pathway, provides a strong rationale for its further investigation as a potential therapeutic agent. This technical guide has provided a comprehensive overview of the current state of research on this compound, from its isolation and structural characterization to its biological evaluation. The detailed experimental protocols and mechanistic insights presented herein are intended to serve as a valuable resource for researchers and drug development professionals working in the fields of oncology and inflammation.

References

Sources

- 1. Bioactive sesquiterpene lactones and other compounds isolated from Vernonia cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LC-ToF-ESI-MS Patterns of Hirsutinolide-like Sesquiterpenoids Present in the Elephantopus mollis Kunth Extract and Chemophenetic Significance of Its Chemical Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hirsutinolide Series Inhibit Stat3 Activity, Alter GCN1, MAP1B, Hsp105, G6PD, Vimentin, TrxR1, and Importin α-2 Expression, and Induce Antitumor Effects against Human Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT (Assay protocol [protocols.io]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. texaschildrens.org [texaschildrens.org]

- 18. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

A Technical Guide to the Preliminary Bioactivity Screening of Vernonia cinerea Extracts

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting preliminary bioactivity screening of extracts from Vernonia cinerea. Drawing from established scientific literature, this document details the phytochemical rationale, experimental designs, and step-by-step protocols for evaluating the therapeutic potential of this medicinally significant plant.

Introduction: The Scientific Rationale for Investigating Vernonia cinerea

Vernonia cinerea (L.) Less., a member of the Asteraceae family, is a perennial herb found in tropical regions, including Southeast Asia, South America, and India.[1] Traditionally, various parts of the plant have been used in folk medicine to treat a range of ailments such as fever, malaria, inflammation, and skin diseases.[1][2][3] This extensive traditional use has prompted significant scientific inquiry into its bioactive constituents and pharmacological effects.[2]

Phytochemical analyses have revealed that V. cinerea is a rich source of secondary metabolites, with approximately 92 compounds identified to date.[1][2] The majority of these are sesquiterpene lactones, but the plant also contains triterpenes, flavonoids, steroids, and phenolic compounds.[1][2] These classes of compounds are well-known for their diverse biological activities, providing a strong scientific basis for the observed therapeutic properties of the plant.

This guide will focus on the initial stages of drug discovery, outlining robust and reproducible methods for the preliminary screening of V. cinerea extracts for key bioactivities, including antioxidant, antimicrobial, and cytotoxic properties.

Part 1: Phytochemical Profiling - Understanding the Chemical Landscape

A thorough understanding of the phytochemical composition of V. cinerea extracts is crucial, as the choice of extraction solvent significantly influences the profile of extracted bioactive compounds and, consequently, the observed biological activity.[4] For instance, methanolic and aqueous extracts have been shown to contain a higher abundance of bioactive compounds compared to less polar solvent extracts.[5]

Key Phytochemicals in Vernonia cinerea

| Phytochemical Class | Examples Found in V. cinerea | Associated Bioactivities |

| Sesquiterpene Lactones | Vernolide-A, Vernolide-B | Cytotoxic, Anti-inflammatory[6] |

| Triterpenes | Lupeol acetate, 3β-acetoxyurs-19-ene | Anti-inflammatory, Antimicrobial[2] |

| Flavonoids | Luteolin, Apigenin | Antioxidant, Anti-inflammatory[7] |

| Phenolic Compounds | Caffeic acid, Ferulic acid | Antioxidant[3] |

| Steroids | Stigmasterol | Anti-inflammatory |

| Alkaloids | - | Immunomodulatory, Antioxidant[3] |

Workflow for Phytochemical Screening

Caption: Workflow for the preparation and phytochemical screening of Vernonia cinerea extracts.

Part 2: In Vitro Bioactivity Screening Protocols

This section provides detailed methodologies for the preliminary assessment of the antioxidant, antimicrobial, and cytotoxic activities of V. cinerea extracts.

Antioxidant Activity Assays

The antioxidant potential of V. cinerea extracts is often attributed to their phenolic and flavonoid content.[3][5] Several assays are commonly employed to evaluate this activity, each with a different mechanism of action.

Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

Protocol:

-

Prepare a stock solution of the V. cinerea extract in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions of the extract.

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add a specific volume of each extract dilution to the wells.

-

Add the DPPH solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or a similar known antioxidant should be used as a positive control.

-

Calculate the percentage of radical scavenging activity for each concentration of the extract.

Principle: This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation, which has a characteristic blue-green color. The reduction of the ABTS radical cation is measured by the decrease in absorbance at a specific wavelength.

Protocol:

-

Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS radical cation solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a specific absorbance at 734 nm.

-

Prepare a series of dilutions of the V. cinerea extract.

-

Add a small volume of each extract dilution to the diluted ABTS radical cation solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

A known antioxidant, such as Trolox, should be used as a standard.

-

Calculate the percentage of inhibition of the ABTS radical.

Antimicrobial Activity Assays

V. cinerea extracts have demonstrated activity against a range of pathogenic bacteria and fungi.[4][8] The choice of method for preliminary screening depends on the nature of the extract and the target microorganisms.

Principle: This method involves placing a sterile paper disc impregnated with the plant extract on an agar plate that has been uniformly inoculated with a test microorganism. The extract diffuses into the agar, and if it possesses antimicrobial activity, a zone of inhibition will form around the disc.

Protocol:

-

Prepare sterile paper discs.

-

Prepare a stock solution of the V. cinerea extract and sterilize it by filtration.

-

Impregnate the sterile discs with a known concentration of the extract.

-

Prepare agar plates and uniformly spread a standardized inoculum of the test microorganism on the surface.

-

Place the impregnated discs on the surface of the agar.

-

Include a positive control (a standard antibiotic) and a negative control (a disc with the solvent used to dissolve the extract).

-